3-Quinuclidinone hydrochloride
Overview
Description
Synthesis Analysis
- 3-Quinuclidinone hydrochloride can be synthesized using KH4B as a reducing agent from 3-quinuclidinol with a yield of 80%. It can also undergo oxidation to give 3-quinuclidin one hydrochloride with a yield of 85% (Zeng Peng, 2009).
- An improved synthesis method from ethyl isonicotinate and ethyl bromoacetate has been developed, involving nucleophilic addition, reduction, neutralization, and the Dieckmann condensation, achieving an overall yield of 54.5% (Ren Zhao-ping, 2008).
Molecular Structure Analysis
- The molecular structure of quinuclidine betaine hydrochloride has been characterized by X-ray diffraction, FTIR, and NMR spectroscopy, and DFT calculations, revealing a complex hydrogen bonding network (Z. Dega‐Szafran, A. Katrusiak, & M. Szafran, 2009).
Chemical Reactions and Properties
- Quinuclidine chemistry involves autocondensation reactions of 3-quinuclidinone, resulting in alpha, beta-unsaturated ketone dimers (R. Sandmann & W. McHugh, 1977).
- The oxidation of unwanted isomer 3-S-quinuclidinol to 3-quinuclidinone hydrochloride has been achieved using dimethyl sulfide with N-chlorosuccinimide (R. Chavakula, M.Narayana Rao, & Ch.Srinivas Rao, 2013).
Physical Properties Analysis
- The structural basis of 3-quinuclidinone reductase AtQR, which is used in the reduction of 3-quinuclidinone, reveals insights into its high substrate-binding affinity and enantioselectivity, contributing to our understanding of its physical properties (F. Hou et al., 2014).
Chemical Properties Analysis
- Studies on the reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction show a correlation between the basicity of the base and reactivity, revealing important aspects of its chemical properties (V. Aggarwal, I. Emme, & S. Fulford, 2003).
Scientific Research Applications
Synthesis and Resolution : It is used in synthesizing 3-quinuclidinol, resolving it, and oxidizing it to 3-quinuclidinone hydrochloride (Zeng Peng, 2009).
Intermediate for Fused and Spiro Quinuclidine : It serves as an intermediate in the synthesis of fused and spiro quinuclidine and its C-nucleosides (W. Hamama, H. Zoorob, O. M. A. El‐Magid, 2011).
Catalysis : 3-Quinuclidinone hydrochloride catalyzes the exchange of alpha-protons of butyryl-coenzyme A with significant efficiency (R. D’Ordine, B. Bahnson, P. Tonge, V. Anderson, 1994).
Asymmetric Hydrogenation : It is used in the asymmetric hydrogenation of bicyclic ketones, producing chiral alcohols with high enantiomeric excess (N. Arai et al., 2010).
Cardiac Electrophysiology : 3-Quinuclidinone hydrochloride impacts action potential duration in canine cardiac Purkinje fibers and ventricular muscle strips (T. K. Morgan et al., 1987).
Biocatalysis : It is a substrate for the 3-quinuclidinone reductase from various organisms like Agrobacterium tumefaciens and Rhodotorula rubra, catalyzing the reduction to (R)-3-quinuclidinol, a key building block for pharmaceutical synthesis (F. Hou et al., 2012).
Potential Antimicrobial and Anticonvulsant Properties : It has been studied for antimicrobial and anticonvulsant properties, showing broad-spectrum antibiotic activity against bacteria and fungi (Krzysztof Z. Łączkowski et al., 2017).
Industrial Manufacturing : Its role in the production of (R)-3-quinuclidinol by whole-cell biocatalysts suggests potential for efficient industrial manufacturing processes (Zhen-hua Jia et al., 2018).
Antihistamine Activity : Phencarol hydrochloride, a derivative, possesses significant antihistamine activity and is used in treating various allergic illnesses (M. Kaminka, N. P. Voitsekhovskaya, M. D. Mashkovskii, 1979).
Safety And Hazards
Future Directions
There is ongoing research into the use of 3-Quinuclidinone hydrochloride in the synthesis of muscarine M1 and M3 agonists as well as for muscarine M3 antagonists . This suggests that 3-Quinuclidinone hydrochloride could play a significant role in the development of treatments for conditions such as Alzheimer’s disease, sjogren syndrome, and urinary incontinence .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDPHKHXPMDJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061599 | |
Record name | Quinuclidin-3-one hydrochloride | |
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Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
Record name | 3-Quinuclidinone hydrochloride | |
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Product Name |
3-Quinuclidinone hydrochloride | |
CAS RN |
1193-65-3 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193653 | |
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Record name | 1193-65-3 | |
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Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |
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Record name | Quinuclidin-3-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.433 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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